Ureidothiophene

Transcription inhibition RNA polymerase Promoter closed complex

Ureidothiophene (abbreviated Urd, CAS 362473-47-0, molecular formula C₂₀H₂₄N₂O₃S, MW 372.5) is a synthetic small-molecule inhibitor of bacterial DNA-dependent RNA polymerase (RNAP) originally identified from a ChemBridge high-throughput screening library. It belongs to the 2-ureidothiophene-3-carboxylate chemotype and exhibits a unique mechanism of action: it blocks the interaction of RNAP with the promoter –10 element during closed complex formation, leaving the –35 element interaction and post-initiation steps unaffected.

Molecular Formula C20H24N2O3S
Molecular Weight 372.5 g/mol
Cat. No. B3733153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUreidothiophene
Molecular FormulaC20H24N2O3S
Molecular Weight372.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(SC2=C1CCCCCC2)NC(=O)NC3=CC=CC=C3
InChIInChI=1S/C20H24N2O3S/c1-2-25-19(23)17-15-12-8-3-4-9-13-16(15)26-18(17)22-20(24)21-14-10-6-5-7-11-14/h5-7,10-11H,2-4,8-9,12-13H2,1H3,(H2,21,22,24)
InChIKeyRSJRIRACOPEIPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ureidothiophene (Urd, CAS 362473-47-0): A Mechanistically Distinct Bacterial RNA Polymerase Inhibitor for Anti-Resistance Research


Ureidothiophene (abbreviated Urd, CAS 362473-47-0, molecular formula C₂₀H₂₄N₂O₃S, MW 372.5) is a synthetic small-molecule inhibitor of bacterial DNA-dependent RNA polymerase (RNAP) originally identified from a ChemBridge high-throughput screening library [1]. It belongs to the 2-ureidothiophene-3-carboxylate chemotype and exhibits a unique mechanism of action: it blocks the interaction of RNAP with the promoter –10 element during closed complex formation, leaving the –35 element interaction and post-initiation steps unaffected [2]. Unlike rifampicin, which binds the β subunit, Urd targets the σ subunit region 1.2, representing a structurally and mechanistically novel class of transcription initiation inhibitors with demonstrated activity against rifampicin-resistant Staphylococcus aureus [3].

Why Ureidothiophene Cannot Be Replaced by Other RNA Polymerase Inhibitors or Ureidothiophene Analogs


RNA polymerase inhibitors are not functionally interchangeable because they target distinct binding sites and steps of the transcription cycle. Rifampicin binds the β subunit to block RNA elongation, and fidaxomicin traps the clamp in an open conformation, whereas ureidothiophene uniquely blocks closed complex formation at the –10 promoter element [1]. Critically, rifampicin-resistant S. aureus strains bearing rpoB mutations remain fully susceptible to Urd, demonstrating that resistance profiles are binding-site-specific [2]. Furthermore, subtle structural modifications within the ureidothiophene chemotype produce profound selectivity shifts: 2-ureidothiophene-3-carboxylic acids can be optimized for bacterial RNAP, HIV-1 reverse transcriptase, or dual RNAP/RT inhibition [3]; substitution at the 5-position with a 3-fluorophenyl-piperidinyl moiety redirects activity toward Chk1 kinase (AZD7762, IC₅₀ 5 nM) [4]; and a 5-(4-fluorophenyl) variant yields potent IKK-2 inhibition (TPCA-1, IC₅₀ 18 nM) . A generic procurement decision disregarding these mechanistic and selectivity differences will compromise experimental outcomes.

Ureidothiophene: Head-to-Head Quantitative Differentiation Evidence Against Closest Comparators


Distinct Mechanism of RNAP Inhibition: Blocks –10 Promoter Element Interaction Instead of RNA Elongation

Ureidothiophene (Urd) is the only validated RNAP inhibitor that blocks transcription at the closed complex formation stage by preventing RNAP interaction with the –10 promoter element, while sparing the –35 element interaction and all post-closed-complex steps. In contrast, rifampicin binds the β subunit to block first phosphodiester bond formation and RNA elongation, and fidaxomicin binds the clamp base to trap RNAP in an open conformation [1]. In abortive transcription assays, Urd inhibited all tested promoters (lacUV5, T7A1, T7A2, galP1) with similar IC₅₀ values, demonstrating promoter-sequence-independent inhibition that is mechanistically inconsistent with rifampicin-like or fidaxomicin-like action [2].

Transcription inhibition RNA polymerase Promoter closed complex Antibacterial mechanism

Retained Potency Against Rifampicin-Resistant S. aureus: No Cross-Resistance

Ureidothiophene retains full antibacterial activity against rifampicin-resistant S. aureus strains, a property directly attributable to its distinct binding site. Rifampicin resistance arises primarily from mutations in the rpoB gene encoding the RNAP β subunit; because Urd targets the σ subunit rather than β, these mutations do not confer cross-resistance [1]. The original screening program at Merck Frosst demonstrated that 2-ureidothiophene-3-carboxylate derivatives maintained activity against rifampicin-resistant isolates, confirming a non-overlapping binding site [2].

Antibiotic resistance MRSA Rifampicin resistance RNAP inhibitor

Narrow-Spectrum Antibacterial Activity Differentiates Urd from Broad-Spectrum RNAP Inhibitors

Ureidothiophene exhibits a narrow antibacterial spectrum primarily restricted to staphylococci, in contrast to the broad-spectrum activity of rifampicin. This narrow spectrum arises from species-specific differences in RNAP σ subunit structure and promoter recognition. Urd is highly active against S. aureus and S. epidermidis but shows markedly reduced activity against Thermus thermophilus and Mycobacterium smegmatis RNAPs [1]. This property positions Urd as a potential narrow-spectrum anti-staphylococcal lead, which is increasingly valued for microbiome-sparing antibiotic strategies [2].

Narrow-spectrum antibiotic Staphylococcus Selectivity Microbiome sparing

Core Scaffold Versatility Enables Dual RNAP/RT Inhibition Unattainable with Single-Target RNAP Inhibitors

The 2-ureidothiophene-3-carboxylic acid scaffold can be structure-based optimized to yield compounds with dual inhibitory activity against bacterial RNAP and HIV-1 reverse transcriptase (RT), a property not shared by rifampicin or fidaxomicin. Elgaher et al. exploited the functional similarity between the RNAP switch region and the NNRTI binding pocket to develop compounds with RNAP IC₅₀ values as low as 7 µM and RT IC₅₀ values of 0.9 µM against wild-type and NNRTI-resistant HIV-1 strains, with only marginal cytotoxicity in HeLa and HEK 293 cells [1]. This dual activity is mechanistically based on noncompetitive RT inhibition via closing of the RT clamp, distinct from classical NNRTIs [2].

Dual inhibitor HIV-1 reverse transcriptase RNAP-RT dual targeting MRSA-HIV co-infection

Chemotype Selectivity Divergence: Minor Substituent Changes Shift Target from RNAP to Chk1 Kinase or IKK-2

Within the ureidothiophene chemotype, small structural modifications produce dramatic target selectivity shifts that make individual compounds non-substitutable. Urd (CAS 362473-47-0) with a cycloocta[b]thiophene core and ethyl ester substitution selectively inhibits bacterial RNAP (IC₅₀ ~1 µM). In contrast, AZD7762 (CAS 860352-01-8), bearing a 5-(3-fluorophenyl) group and an (S)-piperidin-3-yl carboxamide, is a potent Chk1/Chk2 kinase inhibitor (Chk1 IC₅₀ = 5 nM) with no reported RNAP activity [1]. TPCA-1 (IKK-2 Inhibitor IV, CAS 507475-17-4), with a 5-(4-fluorophenyl) substitution and unsubstituted carboxamide, selectively inhibits IKK-2 (IC₅₀ = 18 nM) . This demonstrates that the ureidothiophene name alone does not predict biological target; procurement must be guided by the specific CAS number and validated biological annotation.

Kinase inhibitor Chk1 IKK-2 Structure-selectivity relationship

Ureidothiophene: Evidence-Backed Research and Industrial Application Scenarios


Chemical Probe for Dissecting Transcription Initiation: σ Subunit Region 1.2 and –10 Promoter Element Recognition

Ureidothiophene (Urd) is the only available small-molecule tool that blocks closed complex formation by preventing RNAP interaction with the –10 promoter element without affecting –35 element binding. Academic and industrial transcription biology laboratories can use Urd to dissect the role of σ subunit region 1.2 in promoter recognition, complementing genetic approaches such as σR1.2 deletion mutants. As demonstrated by Harbottle et al., Urd inhibits all tested promoter classes (lacUV5, T7A1, T7A2, galP1) with similar IC₅₀ values, enabling consistent experimental design across diverse promoter contexts [1]. This application is not achievable with rifampicin or fidaxomicin, which act downstream of closed complex formation.

Anti-Staphylococcal Lead Optimization Targeting Rifampicin-Resistant MRSA and MRSE

Urd serves as a validated starting point for narrow-spectrum anti-staphylococcal drug discovery. With confirmed MIC values of 1 μg/ml (S. aureus) and 0.25 μg/ml (S. epidermidis) and retained activity against rifampicin-resistant isolates, Urd addresses a documented clinical need for agents effective against rifampicin-resistant staphylococci in device-associated infections [1]. Medicinal chemistry teams can use Urd as a reference compound in structure-activity relationship (SAR) campaigns aimed at improving potency while maintaining the narrow spectrum and resistance-evading properties conferred by the σ-subunit-targeting mechanism [2].

Dual-Target Drug Discovery for MRSA/HIV-1 Co-Infection

The 2-ureidothiophene-3-carboxylic acid scaffold of Urd enables structure-based optimization toward dual bacterial RNAP and HIV-1 reverse transcriptase inhibition, a unique profile not offered by any approved single-target agent. Elgaher et al. demonstrated that scaffold derivatives achieve single-digit micromolar IC₅₀ values against both targets while retaining activity against NNRTI-resistant HIV-1 strains (K103N, Y181C) [1]. Pharmaceutical research groups focused on polymicrobial or co-infection indications can procure the ureidothiophene core as a starting scaffold for dual-target lead generation, with the added benefit of low cytotoxicity in human cell lines (HeLa, HEK 293).

Negative Control Selection for Kinase-Focused Ureidothiophene Studies

Because the 2-ureidothiophene chemotype spans targets from bacterial RNAP (Urd) to human Chk1/Chk2 (AZD7762) and IKK-2 (TPCA-1) depending on substitution pattern, Urd (CAS 362473-47-0) provides a well-characterized RNAP-selective control compound for kinase inhibitor selectivity profiling. Laboratories using AZD7762 or TPCA-1 in cell-based assays can employ Urd to control for potential off-target RNAP effects in bacterial contamination scenarios or to validate the target specificity of novel ureidothiophene analogs [1][2].

Quote Request

Request a Quote for Ureidothiophene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.